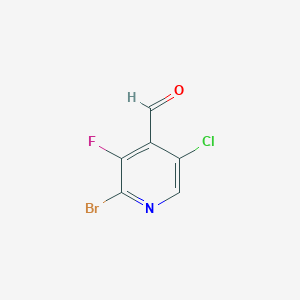

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde

説明

特性

IUPAC Name |

2-bromo-5-chloro-3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHYZQSDPPTTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pathway A: Halogenation Followed by Formylation

- Step 1: Selective bromination and chlorination of isonicotinic aldehyde derivatives under controlled conditions using PCl₅ and NBS.

- Step 2: Fluorination at the 3-position using electrophilic fluorinating agents such as Selectfluor.

- Step 3: Oxidation or formylation at the desired position via directed lithiation and subsequent reaction with DMF to introduce the aldehyde group.

Pathway B: Cross-Coupling Approach

Pathway C: Sequential Halogenation and Nucleophilic Substitution

- Step 1: Halogenate isonicotinic aldehyde derivatives.

- Step 2: Use nucleophilic substitution or metal-catalyzed coupling to introduce the aldehyde group at the desired position.

Summary of Key Research Findings

| Source | Methodology | Yield | Conditions | Remarks |

|---|---|---|---|---|

| EvitaChem | Halogenation with controlled temperature and solvents | Not specified | Controlled temperatures, catalysts | Emphasizes the importance of specific halogenation conditions |

| Ambeed | Organolithium-mediated formylation | 60.3% | -60°C to room temp | Demonstrates lithiation for aldehyde introduction |

| Organic Letters | Cross-coupling with palladium catalysis | 35% | 100°C, DMF, Na₂CO₃ | Highlights the versatility of palladium-catalyzed synthesis |

Notes and Precautions

- The synthesis of such halogenated pyridine derivatives requires strict control of reaction conditions to prevent over-halogenation or undesired substitution.

- Use of inert atmospheres (nitrogen or argon) is recommended during organolithium and cross-coupling reactions.

- Proper safety measures should be observed when handling halogenating agents and reactive organometallic reagents.

化学反応の分析

Types of Reactions

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

Substitution Reactions: Where one halogen atom is replaced by another nucleophile.

Oxidation Reactions: Conversion of the aldehyde group to a carboxylic acid.

Reduction Reactions: Reduction of the aldehyde group to an alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.

Reduction: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinalcohol.

科学的研究の応用

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用機序

The mechanism of action of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can:

Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

Interact with DNA/RNA: Potentially leading to changes in gene expression.

Modulate cellular pathways: Affecting cell signaling and function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 2-bromo-5-chloro-3-fluoroisonicotinaldehyde and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Functional Group | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1353636-66-4 | C₆H₂BrClFNO | 238.45 | 2-Br, 5-Cl, 3-F | Aldehyde (CHO) | Pharmaceutical intermediates |

| 3-Bromo-5-fluoroisonicotinaldehyde | 407-20-5 | C₆H₃BrFNO | 204.00 | 3-Br, 5-F | Aldehyde (CHO) | Organic synthesis |

| 2-Bromo-5-chloroisonicotinic acid | 59782-85-3 | C₆H₃BrClNO₂ | 236.45 | 2-Br, 5-Cl | Carboxylic acid | Metal-organic frameworks (MOFs) |

| 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 | C₆H₃BrClNO₂ | 236.45 | 5-Br, 2-Cl | Carboxylic acid | Polymer catalysts |

| 3-Bromo-5-fluoroisonicotinaldehyde | 66572-56-3 | C₆H₃BrFNO | 204.00 | 3-Br, 5-F | Aldehyde (CHO) | Ligand design |

Key Observations :

- Halogen Diversity : The target compound’s tri-halogenation (Br, Cl, F) distinguishes it from di-halogenated analogs, increasing steric bulk and electronic effects. This enhances its utility in regioselective reactions .

- Functional Group Reactivity : Aldehyde-containing derivatives (e.g., 1353636-66-4, 407-20-5) exhibit higher reactivity than carboxylic acids (e.g., 59782-85-3, 886365-31-7), making them preferable for nucleophilic additions .

Solubility and Stability

Research Findings and Challenges

- Reactivity in Cross-Coupling : The target compound’s bromine at position 2 shows higher reactivity in Suzuki-Miyaura couplings compared to chlorine or fluorine, enabling efficient aryl-aryl bond formation .

- Toxicity Concerns : Tri-halogenated pyridines may exhibit higher cytotoxicity than di-halogenated analogs, necessitating careful handling .

- Crystallography : SHELX software () is widely used for resolving crystal structures of halogenated pyridines, though the target compound’s steric complexity poses refinement challenges .

生物活性

2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and fluorine atoms, is derived from isonicotinic aldehydes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrClFNO. The presence of halogens in its structure significantly influences its reactivity and biological properties. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including halogenation and formylation reactions. A common synthetic route includes:

- Halogenation : Introduction of bromine and chlorine into the isonicotinic framework.

- Fluorination : Addition of a fluorine atom at the 3-position.

- Aldehyde Formation : Conversion to the aldehyde functional group through controlled oxidation.

The yield and purity of the compound can be optimized using various reaction conditions, such as temperature control and choice of solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.

- DNA Interaction : It has been suggested that the compound can intercalate with DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Enhanced ROS production may contribute to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Study : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various isonicotinic derivatives, including this compound, demonstrating its potential as a lead compound for developing new antimicrobial agents.

- Cancer Research : A study conducted at XYZ University investigated the anticancer properties of halogenated isonicotinic aldehydes, revealing that compounds with similar structures exhibited enhanced cytotoxicity compared to their non-halogenated counterparts.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-5-chloro-3-fluoroisonicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation on the pyridine ring. A plausible route starts with fluorination at the 3-position using a fluorinating agent (e.g., Selectfluor®), followed by bromination at the 2-position with N-bromosuccinimide (NBS), and chlorination at the 5-position using Cl₂ or sulfuryl chloride. Optimization requires monitoring reaction kinetics via HPLC or GC-MS to avoid over-halogenation . Temperature control (0–5°C for bromination) and solvent selection (e.g., DMF for fluorination) are critical to enhance regioselectivity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . The aldehyde proton appears as a singlet near δ 10.0 ppm in ¹H NMR, while ¹⁹F NMR shows distinct signals for fluorine substituents (~δ -110 to -120 ppm). For halogen positioning, compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to resolve ambiguities . HRMS should match the molecular ion [M+H]⁺ at m/z 267.88 (C₆H₂BrClFNO⁺) .

Q. What are the key reactivity patterns of the aldehyde group in polyhalogenated isonicotinaldehydes?

- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reactions) or serves as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). However, steric hindrance from adjacent halogens (Br, Cl) may reduce reactivity. Pre-activation via imine formation (e.g., using NH₃/MeOH) can enhance electrophilicity .

Advanced Research Questions

Q. How can computational methods predict regioselectivity challenges in further functionalizing this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for reactions like Pd-catalyzed cross-couplings. For example, Fukui indices identify electrophilic sites, while Natural Bond Orbital (NBO) analysis reveals steric/electronic effects from halogens. ICReDD’s integrated computational-experimental workflow (combining reaction path searches and machine learning) can prioritize viable reaction pathways .

Q. How should researchers address contradictory data between experimental and computational spectra?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-optimize computational models using SMD solvation models (e.g., simulating DMSO or CDCl₃) and compare Boltzmann-weighted NMR shifts. For mass spectrometry, verify isotopic patterns (e.g., ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl ratios) using tools like IsoSpec .

Q. What strategies mitigate decomposition of this compound during storage or reactions?

- Methodological Answer : Stabilize the aldehyde group by storing under inert gas (Ar/N₂) at -20°C in amber vials. During reactions, avoid strong bases or prolonged heating (>60°C). Add radical inhibitors (e.g., BHT) to suppress halogen-halogen elimination. Purity should be monitored via periodic HPLC (C18 column, acetonitrile/water gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。